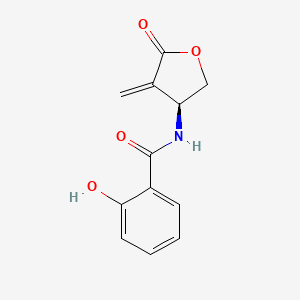
Sembl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SEMBL is a novel inhibitor of the DNA binding of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) component p65 in vitro. It has shown significant potential in inhibiting NF-kappaB and cellular invasion in ovarian carcinoma ES-2 cells . The molecular formula of this compound is C12H11NO4, and it has a molecular weight of 233.22 g/mol .
Applications De Recherche Scientifique
SEMBL has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the inhibition of NF-kappaB and its effects on cellular processes.
Biology: Investigated for its role in inhibiting cellular invasion and migration in cancer cells.
Medicine: Potential therapeutic applications in treating cancers, particularly ovarian carcinoma, by inhibiting NF-kappaB activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting NF-kappaB pathways .
Mécanisme D'action
SEMBL exerts its effects by inhibiting the DNA binding of the NF-kappaB component p65. This inhibition prevents the activation of NF-kappaB-dependent inflammatory cytokine secretions and reduces the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion. The molecular targets include NF-kappaB and MMP-2, and the pathways involved are related to inflammation and cancer cell metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SEMBL involves multiple steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a laboratory setting under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing techniques such as preparative liquid chromatography for purification . The production process would also need to comply with regulatory standards for safety and quality.
Analyse Des Réactions Chimiques
Types of Reactions
SEMBL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
BAY 11-7082: Another NF-kappaB inhibitor that prevents the phosphorylation of I-kappaB-alpha.
Parthenolide: A sesquiterpene lactone that inhibits NF-kappaB by preventing its nuclear translocation.
Curcumin: A natural compound that inhibits NF-kappaB activation through multiple pathways.
Uniqueness of SEMBL
This compound is unique in its specific inhibition of the DNA binding of the NF-kappaB component p65, which distinguishes it from other NF-kappaB inhibitors that may act through different mechanisms. This specificity makes this compound a valuable tool for studying the role of NF-kappaB in cancer and inflammation .
Propriétés
IUPAC Name |
2-hydroxy-N-[(3S)-4-methylidene-5-oxooxolan-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-9(6-17-12(7)16)13-11(15)8-4-2-3-5-10(8)14/h2-5,9,14H,1,6H2,(H,13,15)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEBFCLNXGMFOQ-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(COC1=O)NC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@@H](COC1=O)NC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

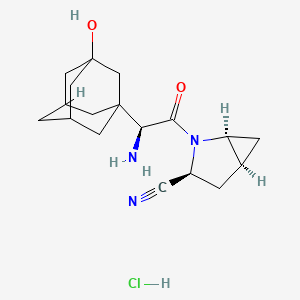

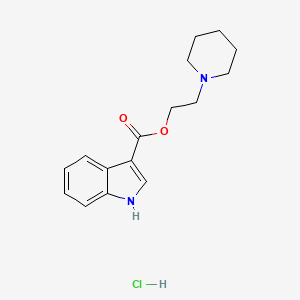
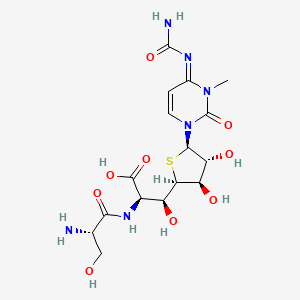
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
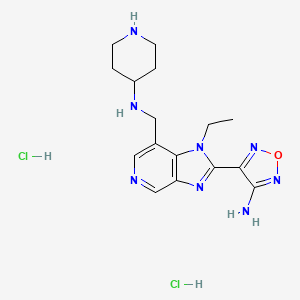

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)